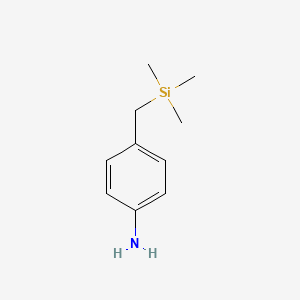![molecular formula C6H7NO B13850664 5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
5,6-dihydro-4H-furo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-furo[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-furo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions to yield the desired pyrrole derivative .
Another method involves the use of a domino reaction, where 1-aroyl-3,4-dihydroisoquinolines react with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux or microwave irradiation, depending on the substrates used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyrrole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrroles, oxidized furan derivatives, and reduced dihydro compounds. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5,6-Dihydro-4H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antifungal, and antiviral agents.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-furo[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-dihydro-4H-furo[3,4-c]pyrrole include:
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but with a pyran ring instead of a furan ring.
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds feature a chromene ring fused to a pyrrole ring.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a pyrazole ring fused to a pyrrole ring.
Uniqueness
Its derivatives exhibit a wide range of biological activities, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 |
InChI Key |
KNHRJTZFDYHPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=COC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
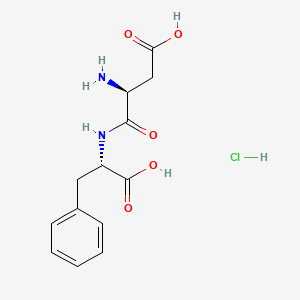
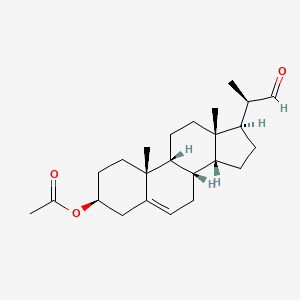
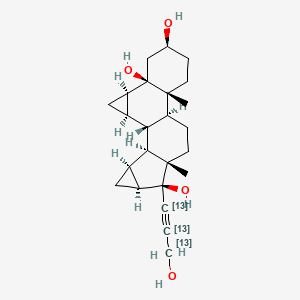
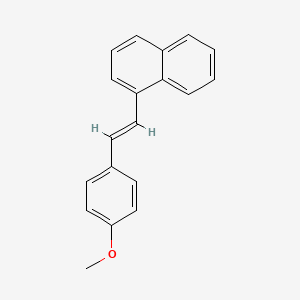
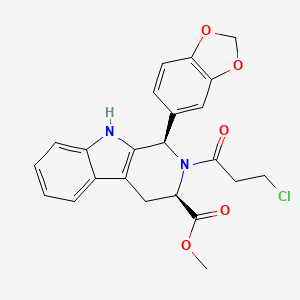
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)

![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
